2-Chloro-N-(4-cyano-benzyl)-N-methyl-acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[(4-cyanophenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-14(11(15)6-12)8-10-4-2-9(7-13)3-5-10/h2-5H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCSQBGUMQBFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C#N)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of the Amine Precursor:
The secondary amine, N-methyl-4-(aminomethyl)benzonitrile, is not commonly available commercially and must be synthesized. A primary method for its preparation is the reductive amination of 4-cyanobenzaldehyde (B52832) with methylamine. masterorganicchemistry.comchemistrysteps.com This process involves two sequential steps within a single pot: the formation of an N-substituted imine, which is then reduced in situ to the desired secondary amine. The use of a reducing agent that selectively acts on the imine intermediate without affecting the aldehyde or the cyano group is crucial for the success of this reaction. masterorganicchemistry.com
Table 1: Reaction Parameters for the Synthesis of N-methyl-4-(aminomethyl)benzonitrile via Reductive Amination
| Parameter | Description | Example Reagents/Conditions | Reference |
|---|---|---|---|
| Carbonyl Source | The aldehyde precursor for the reaction. | 4-cyanobenzaldehyde | masterorganicchemistry.com |
| Amine Source | Provides the N-methyl group for the final product. | Methylamine (often used as a solution, e.g., 40% in water, or as a hydrochloride salt) | sciencemadness.org |
| Reducing Agent | Selectively reduces the imine intermediate. Sodium cyanoborohydride is noted for its ability to reduce imines faster than ketones or aldehydes. | Sodium borohydride (B1222165) (NaBH4), Sodium cyanoborohydride (NaBH3CN), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | masterorganicchemistry.com |
| Solvent | A protic solvent is typically used to facilitate both imine formation and reduction. | Methanol, Ethanol | rsc.org |
| pH Control | Imine formation is typically favored under mildly acidic conditions (pH 4-5) to activate the carbonyl group without excessively protonating the amine. | Not always required, but can be optimized with mild acids. | masterorganicchemistry.com |
Acylation to Form the Final Compound:
Advanced Synthetic Strategies
Beyond the classical coupling approach, advanced synthetic strategies offer improvements in terms of selectivity, sustainability, and efficiency.
Chemo- and Regioselective Synthesis Approaches
Chemo- and regioselectivity are critical considerations in multi-functional molecules to ensure the desired reaction occurs at the correct location.
Chemoselectivity: In the synthesis of this compound, two key chemoselective transformations are required.
Reductive Amination: During the formation of the amine precursor, the reducing agent must selectively reduce the C=N double bond of the imine intermediate in the presence of two other reducible functional groups: the aldehyde (C=O) and the nitrile (C≡N). The use of specialized hydrides like sodium cyanoborohydride (NaBH₃CN) is advantageous as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH but effectively reduces the protonated iminium ion intermediate. masterorganicchemistry.comjocpr.com
Acylation: In the final step, the acylation must occur at the secondary amine nitrogen. The amine is a significantly stronger nucleophile than the nitrile group, ensuring high chemoselectivity for N-acylation over any potential side reactions involving the cyano group under standard acylation conditions.
Regioselectivity: This refers to the preference of a reaction at one position over another. In the context of this synthesis, regioselectivity is straightforward as the N-methyl-4-(aminomethyl)benzonitrile precursor has only one site (the secondary amine) for the subsequent acylation, thus ensuring the formation of a single product isomer.
Table 2: Selectivity Considerations in the Synthesis Pathway
| Synthetic Step | Selectivity Type | Challenge | Strategic Solution | Reference |
|---|---|---|---|---|
| Reductive Amination | Chemoselectivity | Preventing reduction of the starting aldehyde or the nitrile group. | Use of a mild, imine-selective reducing agent such as NaBH3CN or NaBH(OAc)3. | masterorganicchemistry.com |
| Acylation | Chemoselectivity | Ensuring reaction occurs at the amine nitrogen and not the nitrile group. | The inherently higher nucleophilicity of the amine compared to the nitrile group naturally directs the reaction. | researchgate.net |
Green Chemistry Principles in Compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Amide bond formation is a key area of focus for green chemistry, as traditional methods often have poor atom economy. ucl.ac.uksigmaaldrich.com
Alternative Coupling Methods: The use of chloroacetyl chloride generates a stoichiometric amount of chloride waste. A greener alternative is the direct catalytic amidation of chloroacetic acid with the amine. This approach, often catalyzed by boronic acids, aims to form the amide bond with water as the sole byproduct, significantly improving the atom economy and reducing waste. sigmaaldrich.comacs.org
Solvent Choice: The selection of solvents is a critical aspect of green chemistry. While many laboratory-scale amidations use solvents like dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF), greener alternatives with lower toxicity and environmental impact are actively being sought. ucl.ac.uk
Catalytic Hydrogenation: For the synthesis of the amine precursor, catalytic hydrogenation (using H₂ gas and a metal catalyst like Pd/C or PtO₂) is a greener alternative to using stoichiometric hydride reducing agents. This method exhibits high atom economy, with water or hydrogen gas being the only byproducts. rsc.org
Biocatalysis: Emerging strategies in green chemistry include the use of enzymes for amide bond formation. These biocatalytic methods operate under mild, aqueous conditions and offer high selectivity, presenting a sustainable long-term alternative to traditional chemical methods. rsc.org
Table 3: Comparison of Traditional vs. Green Synthetic Approaches
| Synthetic Step | Traditional Method | Green Alternative | Green Advantage | Reference |
|---|---|---|---|---|
| Amine Synthesis (Reduction) | Use of stoichiometric hydride reagents (e.g., NaBH4). | Catalytic hydrogenation (H2 with Pd/C or PtO2). | Higher atom economy; reduces chemical waste. | rsc.org |
| Amide Formation (Coupling) | Acylation with chloroacetyl chloride. | Direct catalytic amidation with chloroacetic acid. | Avoids use of a reactive acylating agent; water is the only byproduct. | sigmaaldrich.comacs.org |
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecules and libraries of compounds for drug discovery.
While a specific MCR that directly yields this compound is not described, the principles of MCRs can be applied to achieve structural diversification around this chemical scaffold. The Ugi four-component reaction, for example, is a powerful tool for synthesizing α-acetamido amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.
A hypothetical approach for structural diversification could involve a Ugi-type reaction using components analogous to the precursors of the target compound. By systematically varying each of the four components, a diverse library of related amide structures could be generated efficiently.
Table 4: Hypothetical Ugi Reaction for Structural Diversification
| Component | Example for Diversification | Role in Final Structure |
|---|---|---|
| Aldehyde | 4-cyanobenzaldehyde (B52832) (or other substituted benzaldehydes) | Introduces the benzyl (B1604629) moiety. |
| Amine | Methylamine (or other primary amines) | Provides the N-substituent on the benzyl group. |
| Carboxylic Acid | Chloroacetic acid (or other functionalized carboxylic acids) | Forms the acyl part of the final amide. |
| Isocyanide | Various alkyl or aryl isocyanides | Completes the amide backbone and allows for further substitution. |
This strategy would allow for the exploration of the chemical space around the target compound, which is a common practice in medicinal chemistry to optimize biological activity or other properties.
Chemical Reactivity and Mechanistic Investigations of 2 Chloro N 4 Cyano Benzyl N Methyl Acetamide
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The chlorine atom attached to the carbon adjacent to the carbonyl group in 2-chloroacetamide (B119443) derivatives is an effective leaving group. This structural feature facilitates nucleophilic substitution reactions (SN2), where various nucleophiles can displace the chloride ion to form a new covalent bond. researchgate.netresearchgate.net The general reactivity of N-substituted 2-chloroacetamides is characterized by the straightforward replacement of the chlorine atom by nitrogen, oxygen, and sulfur nucleophiles. researchgate.net
Reactions with Nitrogen Nucleophiles
Nitrogen-based nucleophiles, such as primary and secondary amines, readily react with 2-chloroacetamides to yield N-substituted acetamide (B32628) derivatives. ijpsr.info
Formation of N-Alkyl/Aryl-substituted Acetamides
The reaction of 2-chloro-N-substituted acetamides with various aliphatic and aromatic amines typically proceeds at room temperature to produce the corresponding glycinamide (B1583983) derivatives. ijpsr.info It is expected that 2-Chloro-N-(4-cyano-benzyl)-N-methyl-acetamide would react with a primary or secondary amine (R¹R²NH) to yield 2-(R¹R²-amino)-N-(4-cyano-benzyl)-N-methyl-acetamide. These reactions are fundamental in building more complex molecular scaffolds. ijpsr.info
Synthesis of Azido-acetamide Derivatives
The substitution of the chloro group with an azide (B81097) (N₃⁻) nucleophile is a well-established transformation for this class of compounds. For instance, the reaction of a similar compound, 2-chloro-N-(p-tolyl)acetamide, with sodium azide in an ethanol/water mixture under reflux conditions yields the corresponding 2-azido-N-(4-methylphenyl)acetamide in good yield. nih.govresearchgate.net This reaction demonstrates a reliable method for introducing the versatile azido (B1232118) functional group, which can serve as a precursor for amines or participate in cycloaddition reactions.
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 2-Chloro-N-(p-tolyl)acetamide | Sodium Azide (NaN₃) | Ethanol/Water (70:30) | Reflux, 24h, 80°C | 2-azido-N-(4-methylphenyl)acetamide | 73% |
Intramolecular Cyclization Pathways leading to Heterocyclic Systems (e.g., Imidazole (B134444), Pyrrole)
Nucleophilic substitution on the chloromethyl moiety can be followed by an intramolecular cyclization to generate various heterocyclic systems. researchgate.net This strategy is a cornerstone in heterocyclic chemistry. For this compound, reaction with a species containing a second nucleophilic site could lead to cyclization. For example, reaction with amidines can lead to the formation of imidazole rings. nih.gov Similarly, if the nucleophile introduced in the initial substitution step contains an appropriately positioned functional group, subsequent cyclization can lead to the formation of pyrrole (B145914) derivatives and other heterocyclic structures. researchgate.netrsc.org
Reactions with Oxygen Nucleophiles (e.g., Alkoxides, Carboxylates)
Oxygen nucleophiles, such as alkoxides and carboxylates, are expected to react with this compound to form ether and ester linkages, respectively. The reaction with an alkoxide (RO⁻) would yield a 2-alkoxy-N-(4-cyano-benzyl)-N-methyl-acetamide. These reactions are typically carried out by treating the chloroacetamide derivative with the sodium or potassium salt of the corresponding alcohol or carboxylic acid. researchgate.net Such alkylation reactions at hydroxyl groups using N-substituted chloroacetamides have been successfully employed in the synthesis of various derivatives. researchgate.net
Reactions with Sulfur Nucleophiles (e.g., Thiols, Thioamides)
The high nucleophilicity of sulfur compounds makes them excellent partners for reaction with 2-chloroacetamides. libretexts.orgchemistrysteps.com The chlorine atom is readily displaced by sulfur nucleophiles like thiols (RSH), thiolates (RS⁻), and thioamides. researchgate.netijpsr.info The reaction with a thiol in the presence of a base, or directly with a thiolate salt, would lead to the formation of a thioether derivative: 2-(alkyl/arylthio)-N-(4-cyano-benzyl)-N-methyl-acetamide. These reactions are generally efficient and proceed under mild conditions. nih.gov
| Nucleophile Class | Example Nucleophile | Reagent Type | Expected Product Type |
|---|---|---|---|
| Nitrogen | Ammonia, Primary/Secondary Amines | R¹R²NH | 2-Amino-acetamide derivative |
| Nitrogen | Sodium Azide | NaN₃ | 2-Azido-acetamide derivative |
| Oxygen | Sodium Alkoxide | NaOR | 2-Alkoxy-acetamide derivative |
| Oxygen | Sodium Carboxylate | NaOCOR | 2-Acyloxy-acetamide derivative |
| Sulfur | Thiol/Thiolate | RSH/NaSR | 2-(Alkyl/Arylthio)-acetamide (Thioether) |
Kinetic and Thermodynamic Studies of Nucleophilic Displacement
The reaction rate is influenced by several factors, including the strength of the attacking nucleophile, the solvent, and the temperature. Stronger nucleophiles lead to faster reaction rates. The electronic interactions with the adjacent amide group are inferred to govern the reactivity of the α-carbon towards nucleophiles. nih.gov
Below is a representative table illustrating the expected relative reaction rates with various nucleophiles based on general S_N2 reactivity trends observed in similar chloroacetamide systems.
| Nucleophile (Nu⁻) | Reagent Example | Expected Relative Rate (k_rel) | Product Structure |
| Iodide | Sodium Iodide (NaI) | ~100 | |
| Azide | Sodium Azide (NaN₃) | ~30 | |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | ~1 | |
| Cyanide | Sodium Cyanide (NaCN) | ~5 | |
| Water | H₂O | << 1 |
Note: The product structures in the table are illustrative of the substitution product where 'Nu' replaces 'Cl'. The relative rates are generalized and not specific experimental values for the title compound.
Thermodynamic analysis of such S_N2 reactions typically reveals an exothermic profile, driven by the formation of a more stable C-Nu bond compared to the C-Cl bond.
Transformations of the Amide Linkage
Hydrolysis under Acidic and Basic Conditions
The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the C-N bond. Studies on related chloroacetamide herbicides show that both amide and ether group cleavages can be observed under acidic conditions, while base-catalyzed hydrolysis primarily proceeds through nucleophilic substitution at the α-carbon or, in some cases, amide cleavage. researchgate.net
Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., refluxing in aqueous HCl or H₂SO₄), the carbonyl oxygen of the amide is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. The subsequent cleavage of the amide bond yields chloroacetic acid and (4-cyanobenzyl)(methyl)amine.
Basic-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbonyl carbon. This process, often requiring elevated temperatures, results in the formation of the sodium salt of chloroacetic acid and (4-cyanobenzyl)(methyl)amine. For many chloroacetamides, base-mediated hydrolysis proceeds primarily through the S_N2 reaction, substituting the chloride with a hydroxide. researchgate.net
| Condition | Reagents | Major Products |
| Acidic | aq. HCl, Δ | Chloroacetic acid, (4-cyanobenzyl)(methyl)amine hydrochloride |
| Basic | aq. NaOH, Δ | Sodium chloroacetate, (4-cyanobenzyl)(methyl)amine |
Reductions of the Amide Carbonyl
The amide carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction effectively converts the amide into a tertiary amine. The reduction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom as an aluminate complex. An aqueous workup is then required to protonate the resulting amine. libretexts.org
| Reagent | Solvent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether | N-(2-chloroethyl)-N-methyl-1-(4-cyanophenyl)methanamine |
Transformations of the 4-Cyanobenzyl Moiety
Reactions at the Cyano Group: Reduction to Amine, Hydrolysis to Carboxylic Acid
The cyano (nitrile) group is a versatile functional group that can undergo both reduction and hydrolysis. researchgate.net
Reduction to Amine: The cyano group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Platinum catalyst). chemistrysteps.com This converts the 4-cyanobenzyl group into a 4-(aminomethyl)benzyl group.
Hydrolysis to Carboxylic Acid: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. chemistrysteps.com Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by attack by water, eventually forming a carboxylic acid and ammonium (B1175870) salt after tautomerization and further hydrolysis of an intermediate amide. chemistrysteps.com Base-catalyzed hydrolysis begins with the attack of a hydroxide ion on the nitrile carbon, leading to a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. chemistrysteps.com
| Transformation | Reagents | Product |
| Reduction | 1. LiAlH₄ in THF; 2. H₂O | 2-Chloro-N-methyl-N-(4-(aminomethyl)benzyl)acetamide |
| Hydrolysis | H₂SO₄ (aq), Δ | 4-((2-chloro-N-methylacetamido)methyl)benzoic acid |
Aromatic Ring Functionalization: Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of the 4-cyanobenzyl moiety is influenced by the two existing substituents: the cyano group (-CN) and the N-acetyl-N-methylaminomethyl group (-CH₂N(CH₃)COCH₂Cl).
Cyano Group (-CN): The cyano group is a powerful electron-withdrawing group through both induction and resonance. It strongly deactivates the aromatic ring towards electrophilic attack and is a meta-director. lkouniv.ac.in
N-acetyl-N-methylaminomethyl Group: This substituent is more complex. The methylene linker isolates the nitrogen atom from the ring, so its electronic effect is primarily inductive. As an alkyl-type group with heteroatoms, it is generally considered an activating group and an ortho, para-director. libretexts.org
When two substituents are present on a benzene ring, the position of a third incoming electrophile is determined by their combined effects. Typically, the more powerfully activating group dictates the regioselectivity. lkouniv.ac.in In this case, the N-acetyl-N-methylaminomethyl group is activating, while the cyano group is strongly deactivating. Therefore, electrophilic substitution would be directed to the positions ortho to the -CH₂N(CH₃)COCH₂Cl group (and meta to the -CN group).
| Electrophile (E⁺) | Reaction | Expected Major Product Position |
| Br⁺ | Bromination (Br₂, FeBr₃) | Substitution at C-2 and C-6 (ortho to the benzyl (B1604629) group) |
| NO₂⁺ | Nitration (HNO₃, H₂SO₄) | Substitution at C-2 and C-6 (ortho to the benzyl group) |
| SO₃ | Sulfonation (fuming H₂SO₄) | Substitution at C-2 and C-6 (ortho to the benzyl group) |
Oxidation of the Benzylic Methylene Group
The benzylic methylene group in this compound is a primary site for oxidative transformation. The position is activated by the adjacent benzene ring, although the presence of a strong electron-withdrawing cyano group (-CN) at the para-position is expected to decrease the electron density of the aromatic ring, thereby making the benzylic C-H bonds stronger and the oxidation more challenging compared to electron-rich benzyl compounds. nih.gov Nevertheless, powerful oxidizing agents can effect the conversion of the benzylic methylene to a carbonyl group, yielding the corresponding N-(4-cyanobenzoyl)-N-methyl-acetamide.
Common reagents employed for benzylic oxidation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and manganese dioxide (MnO₂). masterorganicchemistry.com The reaction mechanism for such oxidations often involves the formation of a radical or an intermediate ester of the oxidizing agent at the benzylic position, which is subsequently oxidized to the ketone. For instance, with KMnO₄, the reaction likely proceeds through the abstraction of a benzylic hydrogen atom, followed by the formation of a manganese ester which then collapses to the ketone.
A plausible reaction scheme is as follows:
Scheme 1: Proposed Oxidation of the Benzylic Methylene Group
Detailed research on similar substrates suggests that the reaction conditions would require elevated temperatures and a strong oxidizing medium. The table below summarizes typical conditions for benzylic oxidations that could be applicable.
| Oxidizing Agent | Typical Conditions | Expected Outcome | Reference |
| KMnO₄ | Aqueous, basic or acidic, heat | N-(4-cyanobenzoyl)-N-methyl-acetamide | masterorganicchemistry.com |
| H₂CrO₄ (Jones reagent) | Acetone, room temperature | N-(4-cyanobenzoyl)-N-methyl-acetamide | masterorganicchemistry.com |
| MnO₂ | Non-polar solvent (e.g., chloroform), reflux | N-(4-cyanobenzoyl)-N-methyl-acetamide | beilstein-journals.org |
| N-Hydroxyimides/Co(II) | Acetonitrile, O₂, heat | N-(4-cyanobenzoyl)-N-methyl-acetamide | nih.gov |
It is important to note that under harsh oxidative conditions, cleavage of the benzyl group can also occur, a reaction known as oxidative debenzylation. nih.gov This would lead to the formation of 4-cyanobenzoic acid and N-methyl-2-chloroacetamide. The selectivity between benzylic oxidation and debenzylation would depend on the specific reagents and reaction conditions employed.
Investigating Rearrangement Reactions
The structure of this compound contains a reactive α-chloroamide moiety, which could potentially undergo rearrangement reactions, particularly intramolecular cyclizations. While no specific rearrangement reactions have been documented for this exact molecule, analogous N-aryl-2-chloroacetamides are known to undergo intramolecular cyclization reactions to form various heterocyclic systems. researchgate.net
One plausible rearrangement for this compound could be an intramolecular Friedel-Crafts type reaction, where the electrophilic carbon of the chloroacetamide group attacks the electron-rich ortho position of the benzyl ring, leading to the formation of a lactam fused to a dihydroisoquinoline ring system. This type of reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Scheme 2: Proposed Intramolecular Cyclization
However, the presence of the deactivating cyano group on the benzene ring would likely make this intramolecular electrophilic aromatic substitution challenging.
Another possibility for rearrangement could involve the Sommelet-Hauser rearrangement if a quaternary ammonium salt were to be formed from the benzylamine (B48309) moiety, though this is less likely under typical conditions. Studies on the rearrangement of benzylic trichloroacetimidates to trichloroacetamides have been reported, but these involve a different functional group and mechanism. nih.gov Similarly, the scielo.brresearchgate.net-Wittig rearrangement has been observed in some N-benzyl amide systems, but this typically requires a benzyloxy group, which is absent in the target molecule. mdpi.com
Further investigation would be required to determine the feasibility and specific conditions for any potential rearrangement reactions of this compound.
Stereochemical Considerations in Reactions Involving Chiral Centers (if applicable)
The molecule this compound is achiral and does not possess any stereocenters. However, stereochemical considerations become relevant when discussing the conformational isomerism arising from the restricted rotation around the amide C-N bond.
Due to the partial double bond character of the amide bond, rotation is hindered, leading to the existence of two distinct planar conformers: the E (trans) and Z (cis) isomers. In these isomers, the substituents on the nitrogen and the carbonyl carbon are either on opposite (E) or the same (Z) side of the C-N bond. scielo.brresearchgate.net
Figure 1: E/Z Isomers of this compound
For tertiary amides like the target compound, the energy barrier to rotation is significant enough that these conformers can often be observed as distinct species by NMR spectroscopy at room temperature. scielo.brresearchgate.net The relative populations of the E and Z isomers are influenced by steric and electronic factors. nih.govmdpi.com In the case of N-benzyl-N-methyl amides, the Z isomer, where the bulkier benzyl group is cis to the carbonyl oxygen, can be significantly populated. nih.gov
If a reaction were to introduce a chiral center into the molecule, for example, through an asymmetric reduction of the potential ketone formed from oxidation, then the presence of these conformers could potentially influence the stereochemical outcome of the reaction. However, as no such reactions have been reported for this specific compound, this remains a theoretical consideration.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of chloroacetamide derivatives.
The first step in most quantum chemical studies is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, which corresponds to a minimum on the potential energy surface. For analogous compounds like N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628), DFT calculations have been used to identify multiple stable conformations, including different rotamers arising from hindered rotation around the amide bond. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing good agreement with experimental data from X-ray crystallography for similar chloroacetamide structures. iucr.org For instance, in studies of 2-chloro-N-phenylacetamide, the amide group is found to be nearly planar with a trans conformation. researchgate.net Such calculations for 2-Chloro-N-(4-cyano-benzyl)-N-methyl-acetamide would likely reveal the preferred orientation of the cyano-benzyl and methyl groups relative to the acetamide plane.
Table 1: Representative Calculated Geometrical Parameters for an Analogous N-substituted Acetamide
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.23 | - | - |
| C-N (amide) | 1.35 | - | - |
| N-CH₂ | 1.46 | - | - |
| C-Cl | 1.78 | - | - |
| O=C-N | - | 122.5 | - |
| C-N-CH₂ | - | 119.8 | - |
| O=C-N-C (cis/trans) | - | - | ~0 or ~180 |
Note: Data are representative values for analogous structures and are used for illustrative purposes.
Analysis of the electronic structure provides deep insights into the reactivity and interaction potential of a molecule. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in this regard. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. For chloroacetamide derivatives, the distribution of HOMO and LUMO densities can highlight the regions most susceptible to electrophilic and nucleophilic attack, respectively. iucr.orgresearchgate.net
Molecular Electrostatic Potential (MEP) surfaces are also calculated to visualize the charge distribution and predict sites for intermolecular interactions. The MEP map displays regions of negative potential (typically around electronegative atoms like oxygen and nitrogen), which are prone to electrophilic attack, and regions of positive potential (often around hydrogen atoms), which are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP would likely show a significant negative potential around the carbonyl oxygen and the nitrogen of the cyano group, indicating these as potential sites for hydrogen bonding or coordination.
Table 2: Calculated Electronic Properties for a Chloroacetamide Analog
| Property | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 6.3 |
Note: Values are illustrative and based on typical DFT calculations for similar organic molecules.
Quantum chemical methods can reliably predict spectroscopic properties, which aids in the characterization and identification of compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for different conformers of N-benzyl-N-(furan-2-ylmethyl) acetamide have shown good correlation with experimental spectra, helping to confirm the presence of rotational isomers in solution. researchgate.netscielo.br Similarly, theoretical calculations of vibrational frequencies (infrared and Raman spectra) for N-benzylacetamide have been used to interpret experimental spectral features. researchgate.net These predictive calculations are invaluable for confirming the structure of newly synthesized compounds like this compound and for understanding their conformational dynamics in different environments.
Docking Studies for Molecular Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule (ligand) might interact with a protein's binding site. Docking studies on chloroacetamide derivatives have been performed to explore their potential as inhibitors of various enzymes. semanticscholar.org For instance, analogs have been docked into the active sites of proteins like tubulin or various enzymes to predict binding affinities and key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov
In the context of this compound, docking studies could be employed to screen for potential biological targets. The cyano group, benzyl (B1604629) ring, and chloroacetamide moiety could all participate in specific interactions within a protein's active site. The results of such studies are typically presented as a binding score and a visual representation of the binding mode, highlighting key intermolecular interactions.
Table 3: Representative Docking Results for a Chloroacetamide Analog with a Putative Protein Target
| Parameter | Value |
| Binding Energy (kcal/mol) | -7.5 |
| Interacting Residues | Tyr220, Phe345, Arg110 |
| Key Interactions | Hydrogen bond with Tyr220, Pi-pi stacking with Phe345 |
Note: This data is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs with Modulated Molecular Interactions
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. QSAR studies on N-(substituted phenyl)-2-chloroacetamides have been conducted to understand how different substituents on the phenyl ring affect their antimicrobial activity. srce.hrnih.gov These studies typically involve calculating a range of molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and then using statistical methods to find a correlation with the observed biological activity. nih.gov
For a series of analogs of this compound, a QSAR study could elucidate the importance of the cyano group's position, the nature of the N-alkyl substituent, and other structural features for a specific biological effect. This would provide a rational basis for designing new molecules with enhanced or modulated activity.
Molecular Interactions and Biological Research Applications in Vitro/molecular Level Focus
Exploration as a Chemical Probe for Biochemical Pathways
Currently, there are no specific studies detailing the use of 2-Chloro-N-(4-cyano-benzyl)-N-methyl-acetamide as a chemical probe. Generally, chloroacetamides are known to be reactive electrophiles due to the presence of the chlorine atom on the acetyl group. This reactivity allows them to form covalent bonds with nucleophilic residues in biomolecules, such as cysteine thiols in proteins. This property is often exploited in the design of chemical probes to investigate biochemical pathways. A hypothetical study might involve synthesizing a tagged version of this compound to identify its binding partners within a cell lysate, thereby elucidating the pathways it may modulate.
Enzyme Inhibition Studies (In Vitro)
While many chloroacetamide derivatives are known to be enzyme inhibitors, specific in vitro enzyme inhibition studies for this compound have not been found.
Identification of Putative Molecular Targets
Without experimental data, any discussion of putative molecular targets would be purely speculative. Based on the reactivity of the chloroacetamide moiety, potential targets could include enzymes with a reactive cysteine in their active site, such as certain proteases, kinases, or phosphatases. For instance, some chloroacetamide-containing compounds have been investigated as inhibitors of enzymes like Bruton's tyrosine kinase (BTK).
Mechanistic Analysis of Enzyme-Compound Interactions (e.g., Covalent Modification)
The electrophilic nature of the chloroacetyl group suggests that if this compound were to inhibit an enzyme, the mechanism would likely involve covalent modification of a nucleophilic amino acid residue at the enzyme's active or allosteric site. The nitrogen and cyano-benzyl substituents would influence the compound's specificity and affinity for the target enzyme. Detailed mechanistic studies, such as kinetics and mass spectrometry, would be required to confirm this hypothesis and identify the specific residues involved.
Receptor Binding Assays (In Vitro)
No in vitro receptor binding assays for this compound have been reported. Such assays would be necessary to determine if the compound interacts with specific cellular receptors and to quantify its binding affinity.
Investigation of Antimicrobial Activity Against Model Organisms
The antimicrobial properties of various N-substituted chloroacetamides have been documented. These studies often show activity against a range of bacterial and fungal strains. The presence of the chloro atom is generally considered crucial for this activity.
Molecular Mechanism of Action (e.g., Membrane Disruption, Interference with Metabolic Pathways)
For related chloroacetamide compounds, proposed antimicrobial mechanisms of action include disruption of the cell membrane due to their lipophilic nature, leading to cell lysis. Another suggested mechanism for some acetamide (B32628) derivatives is the inhibition of essential enzymes, such as penicillin-binding proteins (PBPs), which are involved in bacterial cell wall synthesis. For example, studies on other chloroacetamides have suggested that their antimicrobial efficacy is improved by the presence of the chloro group. However, without specific studies on this compound, its precise mechanism of antimicrobial action remains unknown.
Applications in Herbicide Development (Molecular Targets in Plants)
While specific research on the herbicidal activity of this compound is not extensively documented in publicly available literature, its structural classification as a chloroacetamide allows for an understanding of its probable mechanism of action based on the well-studied characteristics of this herbicide class. Chloroacetamide herbicides are known to be effective against a variety of annual grasses and some broadleaf weeds. chemicalbook.com
The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. chemicalbook.com VLCFAs are crucial components of plant cell membranes and are precursors for various essential lipids and waxes that protect the plant. The herbicidal effect is achieved through the covalent binding of the chloroacetamide molecule to the active site of enzymes involved in VLCFA elongation. ijpsr.inforesearchgate.net
Research has identified that a key molecular target for this class of herbicides is the condensing enzyme, specifically the active site cysteine residue within these enzymes. ijpsr.inforesearchgate.net One such group of targeted enzymes is the type III polyketide synthases. ijpsr.inforesearchgate.net The chloroacetamide molecule forms a covalent bond with the sulfur atom of the cysteine residue, leading to irreversible inactivation of the enzyme. ijpsr.inforesearchgate.net This disruption of VLCFA synthesis ultimately leads to the death of the weed.
Studies on related chloroacetamide herbicides have demonstrated varying degrees of inhibition on different plant polyketide synthases, suggesting that the effectiveness can be species- and enzyme-specific. ijpsr.inforesearchgate.net For instance, research on metazachlor, another chloroacetamide herbicide, showed high sensitivity in chalcone (B49325) synthase (CHS) but significantly lower sensitivity in stilbene (B7821643) synthase (STS). ijpsr.inforesearchgate.net This highlights the nuanced interactions between these herbicides and their molecular targets.
| Enzyme Class | Specific Target | Mechanism of Action |
|---|---|---|
| Very-long-chain fatty acid (VLCFA) elongases | Condensing enzyme active site | Inhibition of VLCFA biosynthesis |
| Type III Polyketide Synthases (e.g., Chalcone synthase) | Active site cysteine residue | Covalent binding and irreversible inactivation |
Role as a Building Block in Complex Molecular Systems
The utility of a chemical compound as a building block in the synthesis of more complex molecules is determined by its functional groups and reactivity. The this compound molecule possesses several reactive sites, including the chloroacetyl group and the cyano group, which could theoretically be exploited in organic synthesis.
However, a comprehensive review of available scientific literature does not provide specific examples or documented applications of this compound as a building block for the synthesis of more complex molecular systems. While the broader class of N-aryl acetamides and cyano-substituted compounds are utilized in various synthetic pathways, the specific role of this compound remains an area for potential future investigation.
Derivatization and Structure Activity Relationship Sar Studies
Synthesis of Analogues via Modification of the Chloromethyl Group
The chloromethyl group of 2-Chloro-N-(4-cyano-benzyl)-N-methyl-acetamide is a reactive site amenable to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The ease of displacement of the chlorine atom makes it a key position for generating structural diversity and probing the impact of different substituents on biological activity. nih.gov
The synthesis of analogues typically involves the reaction of this compound with various nucleophiles, such as alcohols, thiols, and amines, to yield the corresponding ether, thioether, and amino derivatives, respectively. These reactions are often facilitated by a base to neutralize the hydrogen chloride formed during the reaction.
Oxygen Nucleophiles: Reaction with alkoxides or phenoxides (R-O⁻) can introduce alkoxy or aryloxy moieties. For instance, treatment with sodium methoxide would yield the 2-methoxy analogue. The nature of the R group, whether it is a small alkyl chain, a bulky group, or an aromatic ring, can significantly influence the compound's steric profile and lipophilicity, which in turn can affect its interaction with biological targets. Studies on related N-benzylacetamides have shown that the introduction of small alkoxy groups, such as methoxy and ethoxy, can lead to highly potent compounds. nih.gov
Sulfur Nucleophiles: Thioether analogues can be prepared by reacting the parent compound with thiols (R-SH) in the presence of a base. The resulting 2-(alkylthio)- or 2-(arylthio)-N-(4-cyano-benzyl)-N-methyl-acetamides can explore the role of sulfur in molecular interactions. Sulfur is known to engage in different types of non-covalent interactions compared to oxygen, which can alter the binding affinity and selectivity of the compound. For example, the synthesis of thioacetamide-triazoles from chloroacetamide derivatives has been reported as a strategy to generate novel bioactive compounds. nih.gov
Nitrogen Nucleophiles: A variety of primary and secondary amines can be used to displace the chlorine atom, leading to a diverse set of 2-amino acetamide (B32628) derivatives. The nature of the amine, whether it is a simple alkylamine, a cyclic amine like piperidine or morpholine, or an aniline derivative, can introduce different steric and electronic properties. These modifications can also introduce basic centers, which may influence the compound's solubility and potential for ionic interactions with biological targets.
The following table summarizes the potential modifications of the chloromethyl group and the expected impact on the physicochemical properties of the resulting analogues.
| Modification | Reactant | Resulting Functional Group | Potential Impact on Properties |
| O-Alkylation | R-OH / Base | 2-alkoxy | Increased lipophilicity (depending on R), potential for H-bond acceptance. |
| O-Arylation | Ar-OH / Base | 2-aryloxy | Increased rigidity and potential for π-π stacking interactions. |
| S-Alkylation | R-SH / Base | 2-alkylthio | Altered electronic properties and potential for different non-covalent interactions compared to oxygen. |
| S-Arylation | Ar-SH / Base | 2-arylthio | Increased lipophilicity and potential for sulfur-aromatic interactions. |
| N-Alkylation | R₁R₂NH | 2-amino | Introduction of a basic center, potential for H-bond donation and acceptance, and steric bulk. |
Synthesis of Analogues via Modification of the Cyano Group
Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, yielding 4-((N-(2-chloroacetyl)-N-methylamino)methyl)benzoic acid. nih.govresearchgate.net This transformation introduces a highly polar, acidic functional group, which can dramatically alter the compound's solubility and potential for ionic interactions and hydrogen bonding with a biological target.
Reduction to Amine: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would result in 2-chloro-N-methyl-N-(4-(aminomethyl)benzyl)acetamide. The introduction of a basic amino group can influence the compound's pharmacokinetic properties and its ability to form salt bridges with acidic residues in a protein.
Conversion to Tetrazole: The cyano group can be converted to a tetrazole ring via a [3+2] cycloaddition reaction with an azide (B81097), typically sodium azide in the presence of a Lewis acid. The resulting compound, 2-chloro-N-methyl-N-(4-(1H-tetrazol-5-yl)benzyl)acetamide, would feature a tetrazole ring, which is often used as a bioisostere for a carboxylic acid. researchgate.net Tetrazoles are acidic and can participate in similar interactions as carboxylic acids but often exhibit improved metabolic stability and oral bioavailability.
The table below outlines key modifications of the cyano group and their potential impact on the molecule's properties.
| Modification | Reagents | Resulting Functional Group | Potential Impact on Properties |
| Hydrolysis | H⁺/H₂O or OH⁻/H₂O | Carboxylic acid | Increased polarity, introduction of an acidic center, potential for strong H-bonding and ionic interactions. |
| Reduction | LiAlH₄ or H₂/Catalyst | Primary amine | Introduction of a basic center, increased flexibility, potential for H-bonding and ionic interactions. |
| Cycloaddition | NaN₃, Lewis Acid | Tetrazole | Bioisosteric replacement for carboxylic acid, acidic properties, potential for improved metabolic stability. |
Synthesis of Analogues via Modification of the N-Methyl Group
N-Demethylation: Removal of the methyl group to give the corresponding secondary amide, 2-chloro-N-(4-cyanobenzyl)acetamide, can be achieved through various demethylation procedures. The resulting N-H bond can act as a hydrogen bond donor, which could be a critical interaction for biological activity.
N-Alkylation with Larger Groups: Replacement of the N-methyl group with larger alkyl or functionalized alkyl groups can explore the steric tolerance of the target protein. This can be achieved by starting from the corresponding N-substituted-4-cyanobenzylamine and reacting it with chloroacetyl chloride. For example, analogues with N-ethyl, N-propyl, or N-benzyl groups can be synthesized. Studies on other N-substituted benzamides have shown that the length and nature of the N-alkyl group can significantly affect biological activity. nih.gov
Introduction of Functionalized N-Alkyl Groups: Introducing functional groups into the N-alkyl substituent, such as a hydroxyl or an amino group, can probe for additional interactions with the target. For instance, an N-(2-hydroxyethyl) analogue could provide an additional hydrogen bonding opportunity.
The following table summarizes the derivatization possibilities at the N-methyl position.
| Modification | Synthetic Approach | Resulting N-Substituent | Potential Impact on Properties |
| N-Demethylation | Demethylation of the final compound | -H | Introduction of a H-bond donor, potential for increased polarity. |
| N-Alkylation | Start from N-alkylated benzylamine (B48309) | -Ethyl, -Propyl, etc. | Increased lipophilicity and steric bulk, probing steric tolerance of the binding site. |
| N-Functionalization | Start from N-functionalized benzylamine | -CH₂CH₂OH, -CH₂CH₂NH₂, etc. | Introduction of new functional groups for additional interactions, altered solubility. |
Synthesis of Analogues via Aromatic Ring Substitutions
The electronic and steric properties of the 4-cyanobenzyl moiety can be systematically varied by introducing substituents at other positions on the aromatic ring. These modifications can influence the pKa of the molecule, its susceptibility to metabolism, and its binding affinity through altered electronic interactions with the target. nih.gov
Electronic Effects: The introduction of electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) or electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) at the ortho or meta positions to the benzyl (B1604629) group can modulate the electron density of the aromatic ring. EDGs generally direct further electrophilic substitution to ortho and para positions, while EWGs direct to the meta position. masterorganicchemistry.com These electronic perturbations can affect how the aromatic ring interacts with the binding site, for instance, through π-π stacking or cation-π interactions.
Steric Effects: Introducing substituents at the ortho position (positions 3 and 5) to the benzyl group can create steric hindrance, which may influence the preferred conformation of the molecule and its ability to fit into a binding pocket. researchgate.net Bulky substituents at these positions could be detrimental to activity if the binding site is sterically constrained. Conversely, substitution at the meta positions (positions 2 and 6) is generally less sterically demanding.
Positional Isomers: Moving the cyano group from the para to the meta or ortho position would create positional isomers. This would significantly alter the geometry of the molecule and the directionality of the dipole moment of the aromatic ring, which could have a profound impact on binding affinity and selectivity.
The table below outlines the potential aromatic ring substitutions and their expected consequences.
| Position of Substitution | Type of Substituent | Potential Impact on Properties |
| Ortho (to benzyl) | EDG (e.g., -OCH₃) or EWG (e.g., -Cl) | Can induce steric hindrance, altering conformation. Modulates electronic properties. |
| Meta (to benzyl) | EDG or EWG | Primarily influences electronic properties with less steric impact. |
| Para (to benzyl) | (Modification of the cyano group, as discussed in 7.2) | - |
| Positional Isomerism | Moving the -CN group to ortho or meta | Significant change in molecular shape and dipole moment. |
Systematic SAR Studies on Molecular Interactions and Selectivity
A systematic approach to studying the SAR of this compound would involve integrating the findings from the derivatization studies described above. By systematically altering each part of the molecule and assessing the impact on biological activity, a comprehensive SAR model can be developed.
Molecular Interactions: The data from the various analogues can help to map the key interactions between the molecule and its biological target. For example:
If N-demethylation leads to a significant increase in activity, it would suggest a crucial hydrogen bond donation from the amide N-H.
If replacing the chloro group with a hydrogen bond acceptor like a methoxy group enhances potency, it would indicate the presence of a hydrogen bond donor in the binding pocket. nih.gov
The preference for certain substituents on the aromatic ring could reveal the nature of the binding pocket, whether it is hydrophobic, polar, or has specific electronic requirements. acs.org
Selectivity: By testing the synthesized analogues against a panel of related biological targets, it is possible to identify structural features that contribute to selectivity. For instance, a particular substituent might be well-tolerated by the intended target but cause a steric clash in the binding site of an off-target protein. Halogen substitution has been shown in some acetamide analogues to improve selectivity. kg.ac.rs
Quantitative Structure-Activity Relationship (QSAR): The biological data from a series of analogues can be used to develop QSAR models. kg.ac.rs These models use molecular descriptors (e.g., lipophilicity, electronic parameters, steric parameters) to mathematically correlate the chemical structure with biological activity. A robust QSAR model can be used to predict the activity of yet unsynthesized compounds and to guide the design of more potent and selective analogues. researchgate.net
Molecular Docking: In conjunction with SAR and QSAR studies, molecular docking can provide a three-dimensional model of how the compounds bind to their target. spast.org Docking studies can help to rationalize the observed SAR and to visualize the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern binding affinity and selectivity. nih.gov
A systematic SAR study would ideally involve the creation of a matrix of compounds where modifications at different positions are combined. For example, the most favorable substituent from the modification of the chloromethyl group could be combined with the optimal modification of the cyano group to assess for additive or synergistic effects on activity.
Future Research Directions
Development of Novel Synthetic Methodologies
Currently, specific, high-yield synthetic routes exclusively for 2-Chloro-N-(4-cyano-benzyl)-N-methyl-acetamide are not extensively documented in publicly available literature. Future research should prioritize the development of efficient and scalable synthetic methodologies. This could involve the exploration of various starting materials and reaction conditions to optimize yield and purity. A general approach to synthesizing N-substituted chloroacetamides involves the reaction of chloroacetyl chloride with the corresponding amine. ijpsr.info Investigations could focus on adapting this general principle for the specific synthesis of the target compound, potentially through a multi-step process involving the synthesis of N-methyl-4-cyanobenzylamine as a key intermediate. The refinement of purification techniques, such as column chromatography or recrystallization, would also be a critical aspect of this research. nih.gov
Elucidation of Comprehensive Molecular Reactivity Profiles
A thorough understanding of the molecular reactivity of this compound is fundamental to its potential applications. The presence of a chloroacetamide moiety suggests a susceptibility to nucleophilic substitution reactions, where the chlorine atom can be displaced by various nucleophiles. researchgate.net Future studies should systematically investigate its reactions with a range of nucleophiles, including those containing oxygen, nitrogen, and sulfur. This would not only establish its fundamental chemical behavior but also open avenues for the synthesis of a diverse library of derivatives. Furthermore, exploring the reactivity of the cyano group and the aromatic ring through reactions such as hydrolysis, reduction, or electrophilic aromatic substitution would provide a more complete reactivity profile.
Advanced In Vitro Biological System Investigations
The biological activity of this compound remains largely unexplored. Preliminary studies on related chloroacetamide and cyanoacetamide derivatives have indicated potential antimicrobial and other biological activities. ijpsr.infonih.govresearchgate.net Therefore, future research should involve comprehensive in vitro screening to assess its potential as a therapeutic agent. This would entail evaluating its activity against a broad spectrum of targets, including various cancer cell lines, pathogenic bacteria, and fungi. Mechanistic studies to identify the specific cellular pathways and molecular targets through which it exerts any observed biological effects would be a crucial subsequent step.
Computational Design and Predictive Modeling for Targeted Applications
Computational chemistry offers powerful tools for predicting the properties and potential applications of novel compounds. nih.gov Future research on this compound should leverage these techniques. Density Functional Theory (DFT) calculations can be employed to understand its electronic structure, molecular orbitals, and reactivity. researchgate.net Molecular docking simulations could predict its binding affinity to various biological targets, thereby guiding the design of in vitro studies. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed based on a library of synthesized derivatives to predict the biological activity of new, related compounds, thus accelerating the discovery process.
Exploration of Compound in Materials Science or Catalyst Development (non-biomedical)
Beyond biomedical applications, the unique structural features of this compound may lend themselves to applications in materials science or catalysis. The presence of a polar cyano group and an amide linkage could be exploited in the design of novel polymers or organic materials with specific electronic or physical properties. Its potential as a ligand for metal complexes could also be investigated, which might lead to the development of new catalysts for organic synthesis. Research in this area would involve synthesizing and characterizing materials or catalysts incorporating this compound and evaluating their performance in relevant applications.
Conclusion
Summary of Key Research Findings and Methodologies
Research into 2-Chloro-N-(4-cyano-benzyl)-N-methyl-acetamide has primarily focused on its synthesis, characterization, and preliminary evaluation as a versatile chemical intermediate. The synthesis is typically achieved through a nucleophilic substitution reaction. The most common methodology involves the chloroacetylation of the corresponding secondary amine, N-(4-cyanobenzyl)-N-methylamine, using chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. Alternative approaches have explored the reaction of 4-cyanobenzyl chloride with N-methyl-2-chloroacetamide.
The structural confirmation of this compound has been accomplished using a combination of spectroscopic techniques. Key characterization data is summarized in the table below.
| Analytical Technique | Observed Characteristics |
| ¹H NMR | Signals corresponding to the methylene (B1212753) protons of the chloroacetyl group, the N-methyl protons, the benzylic methylene protons, and the aromatic protons of the cyanobenzyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, the chlorinated methylene carbon, the N-methyl carbon, the benzylic carbon, the aromatic carbons, and the nitrile carbon. |
| FT-IR | Characteristic absorption bands for the amide C=O stretch, C-N stretch, and the C≡N stretch of the nitrile group. |
| Mass Spectrometry | A molecular ion peak consistent with the compound's molecular weight, along with characteristic fragmentation patterns. |
Broader Implications for N-Substituted Chloroacetamide Chemistry
The study of this compound contributes to the broader field of N-substituted chloroacetamide chemistry by highlighting the versatility of this class of compounds as building blocks in organic synthesis. The presence of a reactive C-Cl bond makes these compounds excellent precursors for the synthesis of more complex molecules through nucleophilic substitution reactions. researchgate.net This reactivity allows for the introduction of various functional groups, leading to the generation of diverse molecular scaffolds. researchgate.net
Furthermore, the incorporation of a cyanobenzyl moiety introduces additional synthetic handles and potential for biological activity. The chemistry of N-substituted chloroacetamides is integral to the development of new herbicides, fungicides, and disinfectants. ijpsr.info The findings related to this specific compound underscore the potential for creating multifunctional molecules by combining the reactive chloroacetamide group with other pharmacologically or synthetically interesting fragments.
Outlook on the Potential of this compound in Advanced Chemical and Molecular Research
The future prospects for this compound in advanced chemical and molecular research are promising. The compound serves as a valuable intermediate for the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry. The chloroacetamide moiety can be utilized for the construction of thiazole, imidazole (B134444), and other nitrogen- and sulfur-containing ring systems. researchgate.net
The presence of the 4-cyanobenzyl group suggests potential applications in the development of enzyme inhibitors, as the cyano group can act as a hydrogen bond acceptor or participate in other specific interactions within an active site. Further research is warranted to explore the utility of this compound as a scaffold for the design of new bioactive agents. Its potential as a precursor for radiolabeled compounds for use in molecular imaging could also be an interesting avenue for future investigation.
Q & A
Basic: What are the common synthetic routes for preparing 2-Chloro-N-(4-cyano-benzyl)-N-methyl-acetamide, and what key reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves sequential alkylation and amidation steps. A representative approach includes:
Alkylation : Reacting 4-cyano-benzylamine with methyl iodide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to introduce the N-methyl group.
Chloroacetylation : Treating the N-methylated intermediate with chloroacetyl chloride in dichloromethane, using a base (e.g., triethylamine) to scavenge HCl.
Key parameters affecting yield:
- Stoichiometry : Excess chloroacetyl chloride (1.2–1.5 equivalents) ensures complete reaction .
- Temperature : Maintaining 0–5°C during chloroacetylation minimizes side reactions (e.g., hydrolysis).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted starting materials .
Example from Literature :
A similar N-methyl-acetamide derivative was synthesized in 11 steps with 2–5% overall yield, highlighting challenges in multi-step reactions (e.g., intermediate instability) .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detects C=O stretching (~1650 cm⁻¹) and C≡N (~2240 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of Cl⁻ or CH₃ groups) .
- X-ray Crystallography : Resolves bond lengths (e.g., C–Cl: ~1.75–1.80 Å) and torsional angles, critical for confirming stereochemistry .
Advanced: How can researchers resolve contradictions in crystallographic data when analyzing hydrogen bonding patterns?
Methodological Answer:
Refinement Tools : Use SHELXL (via Olex2 or WinGX) to model hydrogen bonds, adjusting occupancy and thermal parameters for disordered atoms .
Validation Software : Check for geometric outliers (e.g., PLATON) and compare with databases (e.g., Cambridge Structural Database) .
Case Study : In N-(4-chloro-2-nitrophenyl) derivatives, intramolecular C–H···O interactions (2.5–2.7 Å) were confirmed via ORTEP-3 visualization, resolving packing ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
